molecular formula C13H18N2O4S B4985598 1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea

1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea

Cat. No.: B4985598
M. Wt: 298.36 g/mol
InChI Key: LMPVYHDXGPOXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea is a compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a sulfonyl group attached to a urea moiety, with a 4-methylphenyl group and an oxolan-2-ylmethyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea: shares structural similarities with other sulfonylureas, such as:

Uniqueness

  • The presence of the oxolan-2-ylmethyl group in this compound distinguishes it from other sulfonylureas. This unique substituent can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h4-7,11H,2-3,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVYHDXGPOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.